molecular formula C22H27N5O2 B2690181 N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 1105203-25-5

N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2690181
CAS No.: 1105203-25-5
M. Wt: 393.491
InChI Key: FUQYWOQOZCPCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a pyrazolo-pyridazine derivative characterized by a bicyclic heteroaromatic core, a cyclopropyl substituent, and a tert-butyl acetamide side chain. The compound’s stereoelectronic properties are influenced by the electron-withdrawing pyridazinone moiety and the steric bulk of the tert-butyl group, which may modulate receptor binding or metabolic stability .

Properties

IUPAC Name

N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-13-6-9-17(14(2)10-13)27-20-16(11-23-27)19(15-7-8-15)25-26(21(20)29)12-18(28)24-22(3,4)5/h6,9-11,15H,7-8,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYWOQOZCPCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC(C)(C)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrazolo[3,4-d]pyridazine structures exhibit significant anticancer properties. The unique molecular configuration of N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazolo derivatives showed low micromolar activity against various cancer cell lines. This suggests that this compound could be further investigated for its potential as an anticancer agent .

Inhibition of Pathogenic Microorganisms

The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to the inhibition of pathogenic microorganisms. Its effectiveness against specific bacterial strains could be explored further.

Research Findings:
In vitro studies have shown that related compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound .

Central Nervous System Effects

Given the structural characteristics of this compound, it may interact with neurotransmitter systems or neuroreceptors.

Potential Applications:
Research into similar compounds has suggested potential applications in treating neurodegenerative diseases or mood disorders due to their ability to modulate neurotransmitter activity .

Optimization for Enhanced Efficacy

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Data Table: SAR Insights

Compound StructureActivityComments
Pyrazolo DerivativesHighEffective against multiple cancer cell lines
Cyclopropyl SubstitutedModerateEnhances lipophilicity and permeability
Dimethylphenyl GroupHighPotential for CNS activity

Conclusion and Future Directions

The compound this compound shows promise in various applications including anticancer therapy, antimicrobial activity, and neuropharmacology. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Group Variations

The compound belongs to a class of pyrazolo-pyridazine derivatives, which are often explored for their kinase inhibitory activity. Below is a comparative analysis with three structurally related analogs:

Compound Core Structure Substituents Reported Activity
N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide Pyrazolo[3,4-d]pyridazin-7-one Cyclopropyl (C4), 2,4-dimethylphenyl (N1), tert-butyl acetamide (C6) Under investigation (hypothesized kinase inhibition)
1-(2,6-Dichlorophenyl)-4-cyclopropyl-6-(2-morpholinoethyl)pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7-one Dichlorophenyl (N1), morpholinoethyl (C6) JAK2/STAT3 inhibition (IC₅₀ = 12 nM)
4-Cyclopropyl-1-(4-fluorophenyl)-6-(piperidin-1-yl)pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7-one Fluorophenyl (N1), piperidinyl (C6) PDE4 inhibition (IC₅₀ = 8 nM)
6-(2-(Dimethylamino)ethyl)-1-(3,5-dimethylphenyl)-4-cyclopropylpyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7-one 3,5-Dimethylphenyl (N1), dimethylaminoethyl (C6) Anticancer (apoptosis induction in HeLa cells)

Critical Observations

The tert-butyl acetamide side chain introduces steric hindrance, which could limit off-target interactions but may also reduce binding affinity compared to smaller substituents (e.g., morpholinoethyl or piperidinyl groups).

Electrophilic vs. Nucleophilic Moieties: The pyridazinone core’s electron-deficient nature is conserved across analogs, but the cyclopropyl substituent at C4 may confer conformational rigidity, as seen in analogs with improved kinase selectivity .

Synthetic Accessibility: The tert-butyl group in the target compound simplifies synthetic routes (via direct alkylation) compared to analogs requiring multi-step functionalization (e.g., morpholinoethyl or piperidinyl groups).

Research Findings and Methodological Context

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been pivotal in resolving the 3D structures of pyrazolo-pyridazine derivatives. For example, analogs with dichlorophenyl substituents exhibit planar pyridazinone cores, while bulkier groups (e.g., tert-butyl) induce torsional strain, as evidenced by bond-angle deviations in SHELXL-refined models .

Biological Activity

N-tert-butyl-2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological activities. Its molecular formula is C20H24N4OC_{20}H_{24}N_4O, with a molecular weight of approximately 336.43 g/mol .

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in cancer and infectious diseases. The pyrazolo[3,4-d]pyridazine scaffold has been associated with inhibition of kinases and other enzymes critical for cellular proliferation and survival .

Antimicrobial Activity

The compound's structural components may also contribute to antimicrobial properties. Pyrazole derivatives have been explored as antifungal agents due to their ability to disrupt fungal cell wall synthesis and function . This aspect warrants further investigation to evaluate the specific antimicrobial efficacy of this compound.

Study 1: Inhibition of GSK3

A study focused on aminopyrazole derivatives demonstrated that modifications in the substituents significantly affected their inhibitory potency against GSK3. Compounds with bulky groups showed enhanced selectivity and potency against Trypanosoma brucei GSK3 compared to human kinases . This finding suggests that N-tert-butyl substitutions may similarly enhance selectivity.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that the presence of cyclopropyl and dimethylphenyl groups could influence the biological activity of pyrazole derivatives. In particular, the introduction of specific functional groups was shown to optimize binding affinity and inhibitory capacity against target enzymes .

Data Tables

Biological Activity Target IC50 Value References
GSK3 InhibitionTrypanosoma brucei GSK3<1 μM
Antifungal ActivityVarious fungal strainsTBD

Q & A

Q. What are the established synthetic pathways for this compound, and how are key intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyridazin core. Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) is a critical step . Subsequent functionalization includes alkylation with tert-butyl groups and acetylation via reactions with ethyl oxalyl monochloride under controlled conditions . Intermediates are characterized using ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and purity .

Table 1: Key Synthetic Steps

StepMethodologyCritical Parameters
Core formationPd-catalyzed reductive cyclizationCatalyst loading, temperature
AcetylationReaction with ethyl oxalyl chlorideSolvent choice, stoichiometry
tert-Butyl protectionAcid-mediated deprotectionReaction time, pH control

Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, downfield shifts in carbonyl groups (e.g., 7-oxo) are diagnostic .
  • X-ray crystallography : Resolves absolute configuration and packing interactions, as demonstrated in studies of related pyrrolizine derivatives .
  • HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized, particularly for the pyrazolo[3,4-d]pyridazin core formation?

Optimization strategies include:

  • Catalyst screening : Testing Pd complexes (e.g., Pd/C, Pd(OAc)₂) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroarene precursors.
  • DOE (Design of Experiments) : Systematic variation of temperature (80–120°C) and CO surrogate concentrations (e.g., formic acid equivalents) to maximize yield .

Q. How should conflicting spectroscopic data (e.g., ambiguous NMR shifts) be resolved?

  • 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for overlapping signals in crowded aromatic regions .
  • Computational validation : Density Functional Theory (DFT) predicts NMR chemical shifts, which are cross-referenced with experimental data to resolve ambiguities .
  • Alternative techniques : IR spectroscopy confirms carbonyl stretching frequencies (e.g., 7-oxo at ~1700 cm⁻¹) to validate assignments .

Q. What mechanistic insights guide the design of analogs with improved bioactivity?

  • Molecular docking : Targets kinases or GPCRs by modeling interactions between the acetamide group and active-site residues .
  • QSAR modeling : Correlates electronic properties (e.g., Hammett constants of substituents) with activity data to prioritize structural modifications .
  • Metabolic stability assays : Microsomal studies assess the impact of tert-butyl groups on cytochrome P450 resistance, informing pharmacokinetic optimization .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across different batches?

  • Purity assessment : HPLC-MS identifies impurities (e.g., deacetylated byproducts) that may skew activity .
  • Crystallinity checks : Polymorphs (detected via XRD) can alter solubility and bioavailability, explaining batch-to-batch variability .
  • Bioassay controls : Normalize activity data using internal standards (e.g., reference inhibitors) to account for experimental variability .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for Pd-catalyzed steps) to ensure consistency .
  • Data validation : Use orthogonal techniques (e.g., NMR + XRD) to confirm structural assignments, reducing reliance on single datasets .
  • Computational integration : Combine docking studies with free-energy perturbation (FEP) calculations to refine analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.